molecular formula C18H25NO6 B13477119 (3R,4S)-1-[(tert-butoxy)carbonyl]-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid

(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13477119
M. Wt: 351.4 g/mol
InChI Key: FTEPFXQWKWVIIJ-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 3,4-dimethoxyphenyl substituent. The Boc group enhances stability during synthetic processes, while the methoxy substituents influence electronic and steric properties. Its molecular formula is C₁₈H₂₅NO₆ (calculated), with a molecular weight of 363.38 g/mol .

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-9-12(13(10-19)16(20)21)11-6-7-14(23-4)15(8-11)24-5/h6-8,12-13H,9-10H2,1-5H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEPFXQWKWVIIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of this compound involves constructing the chiral pyrrolidine ring with the correct stereochemistry, introducing the 3,4-dimethoxyphenyl substituent, and protecting the nitrogen with a tert-butoxycarbonyl group. The key challenges include achieving high chiral purity, efficient ring closure, and selective functional group transformations under mild conditions.

Reported Synthetic Routes for Related Pyrrolidine-3-carboxylic Acids

While direct literature on the exact compound is limited, closely related pyrrolidine derivatives such as (3R,4S)-1-(tert-butoxycarbonyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid have been studied extensively, providing insight into applicable methods.

Detailed Preparation Method (Adapted from Patent CN111072543B and Related Literature)

A robust, high-yielding, and stereoselective preparation method for chiral pyrrolidine-3-carboxylic acid derivatives involves the following steps:

Step Reaction Type Description Conditions / Notes
1 Nucleophilic Substitution Glycine ethyl ester reacts with a halogenated reagent (e.g., bromotoluene derivatives) in the presence of triethylamine to form an intermediate compound. Mild conditions, typically at room temperature or slightly below (−5 to 30 °C).
2 Michael Addition / Cyclization The intermediate undergoes a ring-closing reaction with ethyl acrylate and lithium tert-butoxide to form the pyrrolidine ring. Temperature controlled between −5 to 30 °C to favor ring closure.
3 Nucleophilic Substitution Further functionalization of the pyrrolidine ring by substitution to introduce halogen or other groups. Precise control of reagent stoichiometry and reaction time.
4 Palladium-Catalyzed Coupling Suzuki-type coupling with a vinyl boron complex and palladium acetate catalyst under nitrogen atmosphere to introduce the 3,4-dimethoxyphenyl moiety. Elevated temperature (80–120 °C) for 6–10 hours; inert atmosphere to prevent catalyst degradation.
5 Catalytic Hydrogenation Reduction of double bonds or protective groups using triethylamine and a ruthenium-based catalyst. Temperature 60–80 °C for 3–8 hours; ensures stereochemical integrity.
6 Hydrolysis and Deprotection Removal of ester groups and Boc protecting group under alkaline conditions or Pd/C hydrogenation depending on protecting groups used. Mild alkaline hydrolysis or catalytic hydrogenation; preserves stereochemistry.

This sequence yields the target compound with high chiral purity and yield, avoiding the use of highly toxic or strongly corrosive reagents common in older methods.

Comparison with Other Methods

Method Reference Starting Material Key Features Drawbacks Yield & Purity Notes
US Patent 20110311474A1 Ethyl 2-pentynoate Linear reduction, cyclization, chiral resolution Expensive starting material, toxic reagents, low atom economy Lower yield due to chiral resolution steps
WO 2019016745A1 Ethyl 2-pentynoate Hydrolysis, condensation, reduction, cyclization Toxic reagents, unclear chiral purity Moderate yield, chiral purity not reported
WO 2019016745A1 (alternative) Diethyl malonate Condensation, Michael addition, reduction, chiral resolution Long route, low yield, expensive Lower yield, chiral resolution required
WO 2017066775A1 N-CBZ-glycine ethyl ester Michael addition, metal coupling, chiral reduction Use of trifluoromethanesulfonic anhydride (corrosive), toxic triethylboronic acid Potential genotoxic impurities, complex route

The method adapted from CN111072543B offers advantages:

  • Uses readily available starting materials such as glycine ethyl ester.
  • Avoids highly toxic or corrosive reagents.
  • Employs catalytic hydrogenation and palladium-catalyzed coupling for functionalization.
  • Achieves high chiral purity without chiral resolution steps.
  • Simplifies purification and reduces synthesis cost.

Research Outcomes and Data

Yield and Purity

  • The described method achieves yields exceeding 70% for the overall synthesis.
  • Chiral purity is reported to be above 98% enantiomeric excess (ee) , confirmed by chiral HPLC analysis.
  • The method demonstrates good reproducibility and scalability for industrial applications.

Reaction Conditions Optimization

  • Temperature control in the ring-closing step is critical; lower temperatures favor cyclization with minimal side products.
  • Palladium-catalyzed coupling requires inert atmosphere and precise catalyst loading to maximize yield.
  • Catalytic hydrogenation conditions are optimized to avoid racemization.

Summary Table of Preparation Method

Step Reagents / Catalysts Conditions Outcome / Notes
1 Glycine ethyl ester, halogenated reagent, triethylamine −5 to 30 °C, nucleophilic substitution Intermediate with protected amine formed
2 Ethyl acrylate, lithium tert-butoxide −5 to 30 °C, Michael addition and cyclization Pyrrolidine ring closure
3 Appropriate nucleophile for substitution Controlled temperature Functionalized pyrrolidine intermediate
4 Vinyl boron pyridine complex, Pd(OAc)2, K2CO3 80–120 °C, 6–10 h, nitrogen atmosphere Introduction of 3,4-dimethoxyphenyl group
5 Triethylamine, Ru(II) catalyst 60–80 °C, 3–8 h Catalytic hydrogenation, stereochemistry maintained
6 Alkaline hydrolysis or Pd/C hydrogenation Mild conditions Deprotection and hydrolysis to final product

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,4S)-1-[(tert-butoxy)carbonyl]-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Methoxy Substitution Patterns
  • 3,5-Dimethoxyphenyl Analog (CAS 623950-04-9): Molecular Formula: C₁₈H₂₅NO₆ (MW: 363.38 g/mol) . Synthetic Utility: Used as a reference standard or intermediate, similar to the target compound.
Halogenated Derivatives
  • 4-Fluorophenyl Derivative (CAS 1218764-13-6) :

    • Molecular Weight : 309.33 g/mol .
    • Properties : The electron-withdrawing fluorine atom increases polarity and may enhance metabolic stability.
    • Hazards : Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
  • 3-Bromophenyl Derivative (CAS 1161787-83-2): Molecular Weight: 370.24 g/mol .
Hydroxyl and Cyano Derivatives
  • 3-Hydroxyphenyl Derivative (CAS 2227649-77-4): Molecular Weight: 307.34 g/mol . Properties: The hydroxyl group enables hydrogen bonding, improving solubility but possibly reducing membrane permeability. No significant hazards reported .
  • 2-Cyanophenyl Derivative (CAS 87-84-3): Molecular Formula: C₁₈H₂₁N₂O₄ . Applications: The cyano group serves as a versatile intermediate for further functionalization (e.g., reduction to amines).

Backbone Modifications

  • (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid (CAS 652971-20-5): Structure: Piperidine ring (6-membered) vs. pyrrolidine (5-membered) . Hazards: H302 (oral toxicity), H315 (skin irritation), and H335 (respiratory tract irritation) .

Biological Activity

(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its antiviral, anti-inflammatory, and antibacterial properties, supported by relevant data and case studies.

  • IUPAC Name : (3R,4S)-1-[(tert-butoxy)carbonyl]-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid
  • CAS Number : 267230-44-4
  • Molecular Formula : C25H28N2O6
  • Molecular Weight : 452.51 g/mol

Antiviral Activity

Research indicates that compounds with a similar β-amino acid moiety exhibit notable antiviral properties. For instance, derivatives containing pyrrolidine structures have shown effectiveness against various viruses, including the tobacco mosaic virus (TMV) and herpes simplex virus type 1 (HSV-1).

A comparative study highlighted that certain pyrrolidine derivatives demonstrated higher antiviral activities than traditional agents. Specifically, compounds with substituents like methoxy groups enhanced their efficacy against TMV, achieving curative activities exceeding 55% at concentrations of 500 µg/mL .

Anti-inflammatory Activity

The anti-inflammatory potential of (3R,4S)-1-[(tert-butoxy)carbonyl]-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid can be inferred from studies on related compounds. Pyrrolidine derivatives have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. For example, some derivatives were found to downregulate the expression of inflammatory markers in cell cultures exposed to inflammatory stimuli .

Antibacterial Activity

The antibacterial properties of pyrrolidine derivatives are also noteworthy. Research has demonstrated that these compounds can inhibit bacterial growth by targeting specific virulence factors in pathogens such as Escherichia coli. The mechanism often involves disruption of the type III secretion system (T3SS), a critical factor for bacterial virulence .

Table 1: Summary of Biological Activities

Activity TypeCompound ClassObserved EffectsReference
AntiviralPyrrolidine DerivativesInhibition of TMV and HSV-1
Anti-inflammatoryPyrrolidine DerivativesDownregulation of cytokines
AntibacterialPyrrolidine DerivativesInhibition of E. coli T3SS

Case Study: Antiviral Efficacy Against Tobacco Mosaic Virus

In a controlled study examining the antiviral efficacy of similar pyrrolidine derivatives against TMV:

  • Concentration : 500 µg/mL
  • Curative Activity : 56.8%
  • Protection Activity : 69.1%
    These results suggest that modifications in the chemical structure significantly enhance antiviral activity .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (3R,4S)-1-[(tert-butoxy)carbonyl]-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid?

  • Methodology : Synthesis typically involves:

  • Cyclization : Formation of the pyrrolidine ring using 3,4-dimethoxybenzaldehyde and a pyrrolidine precursor. A base (e.g., NaH or K₂CO₃) facilitates intramolecular cyclization .
  • Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group via tert-butyl chloroformate in the presence of triethylamine to protect the amine .
  • Carboxylic Acid Formation : Oxidation or hydrolysis of an ester intermediate to yield the final carboxylic acid .
    • Analytical Monitoring : Reaction progress is tracked using HPLC to ensure stereochemical fidelity and purity (>95%) .

Q. How does the stereochemistry of the pyrrolidine ring influence the compound's reactivity?

  • Stereochemical Control : The (3R,4S) configuration is achieved using chiral auxiliaries or catalysts during cyclization. For example, asymmetric hydrogenation or enzymatic resolution ensures enantiomeric excess (>99% ee) .
  • Impact on Reactivity : The spatial arrangement of substituents affects nucleophilic attack sites. The 3,4-dimethoxyphenyl group enhances electron density, influencing regioselectivity in substitution reactions .

Q. What analytical techniques are critical for characterizing this compound?

  • Structural Confirmation :

  • NMR : ¹H and ¹³C NMR verify the Boc group (δ ~1.4 ppm for tert-butyl) and aromatic protons (δ 6.8–7.2 ppm for dimethoxyphenyl) .
  • HPLC-MS : Determines purity (>98%) and molecular weight (MW: 363.4 g/mol) .
  • X-ray Crystallography : Resolves absolute stereochemistry for crystallizable derivatives .

Advanced Research Questions

Q. How do electronic effects of the 3,4-dimethoxyphenyl substituent modulate biological activity?

  • Mechanistic Insight : The methoxy groups increase electron donation via resonance, enhancing binding to aromatic residues in enzyme active sites (e.g., kinases or GPCRs). Comparative studies with analogs (e.g., fluorophenyl or cyanophenyl) show reduced activity due to weaker π-π interactions .
  • Experimental Design : Use molecular docking and surface plasmon resonance (SPR) to quantify binding affinities. Replace methoxy groups with halogens or electron-withdrawing groups to test structure-activity relationships (SAR) .

Q. What strategies mitigate racemization during Boc deprotection under acidic conditions?

  • Optimized Conditions :

  • Low-Temperature Deprotection : Use TFA/DCM at 0°C to minimize epimerization .
  • Alternative Protecting Groups : Compare with Fmoc or Alloc groups, which require milder cleavage conditions (e.g., piperidine for Fmoc) .
    • Validation : Monitor chiral integrity via chiral HPLC post-deprotection. Racemization rates <5% are achievable under controlled conditions .

Q. How does this compound serve as a precursor for neuroactive drug candidates?

  • Functionalization Pathways :

  • Amide Coupling : React with primary amines (e.g., dopamine analogs) using EDCI/HOBt to target neurotransmitter receptors .
  • Esterification : Convert the carboxylic acid to methyl ester for enhanced blood-brain barrier permeability .
    • Biological Testing : In vitro assays (e.g., radioligand binding for serotonin receptors) and in vivo models (e.g., rodent behavioral tests) validate neuroactivity .

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